molecular formula C12H12N2O2 B3390268 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 956444-40-9

1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3390268
CAS No.: 956444-40-9
M. Wt: 216.24 g/mol
InChI Key: XEFYMLLIHKHXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .

Biochemical Analysis

Biochemical Properties

Pyrazoles, the class of compounds it belongs to, are known to exhibit tautomerism . This phenomenon may influence their reactivity and the nature of their interactions with enzymes, proteins, and other biomolecules .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have shown changes in their effects over time, including information on the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Related compounds have shown dose-dependent effects, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Related compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .

Subcellular Localization

Related compounds have been shown to have targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of 1,3-diketones with arylhydrazines, followed by cyclization and oxidation . Another method includes the use of transition-metal catalysts and photoredox reactions . The reaction conditions typically involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods: Industrial production of this compound often employs one-pot multicomponent processes, which are efficient and cost-effective. These methods utilize readily available starting materials and catalysts to streamline the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products:

Scientific Research Applications

Properties

IUPAC Name

1-ethyl-3-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-14-8-10(12(15)16)11(13-14)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFYMLLIHKHXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.